

Application Notes and Protocols: Determination of Derazantinib Racemate IC50 in Cancer Cell Lines

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Compound of Interest

Compound Name: *Derazantinib Racemate*

Cat. No.: *B2367503*

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Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through genetic alterations such as gene amplification, fusions, or activating mutations, is a known driver in various malignancies, making it a compelling target for cancer therapy.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **derazantinib racemate** in cancer cell lines using common in vitro cell viability assays, namely the MTT and CellTiter-Glo® assays. Furthermore, it presents a summary of reported IC50 values and a diagram of the FGFR signaling pathway to illustrate the mechanism of action of derazantinib.

Introduction to Derazantinib

Derazantinib is a multi-kinase inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[2] In cell-free kinase assays, derazantinib has demonstrated IC50 values of 4.5 nM, 1.8 nM, and 4.5 nM for FGFR1, FGFR2, and FGFR3, respectively.[2] By inhibiting the autophosphorylation of FGFRs, derazantinib effectively blocks downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] Consequently, derazantinib exhibits anti-proliferative activity in cancer cell

lines characterized by FGFR dysregulation.^[1] These application notes are designed to guide researchers in the accurate determination of the IC50 of derazantinib in relevant cancer cell line models.

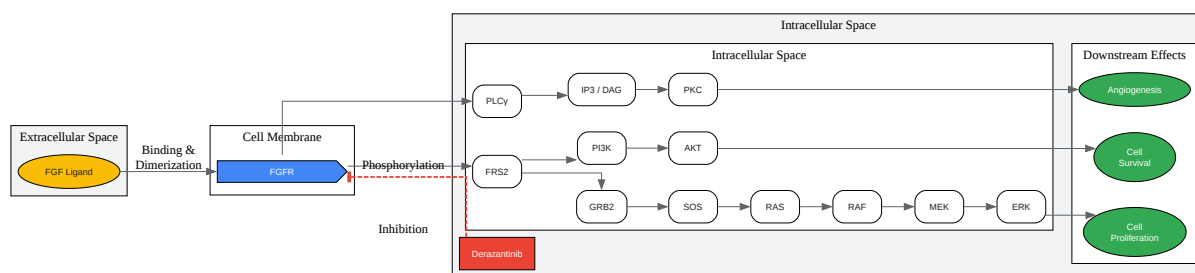
Data Presentation: Derazantinib IC50 Values

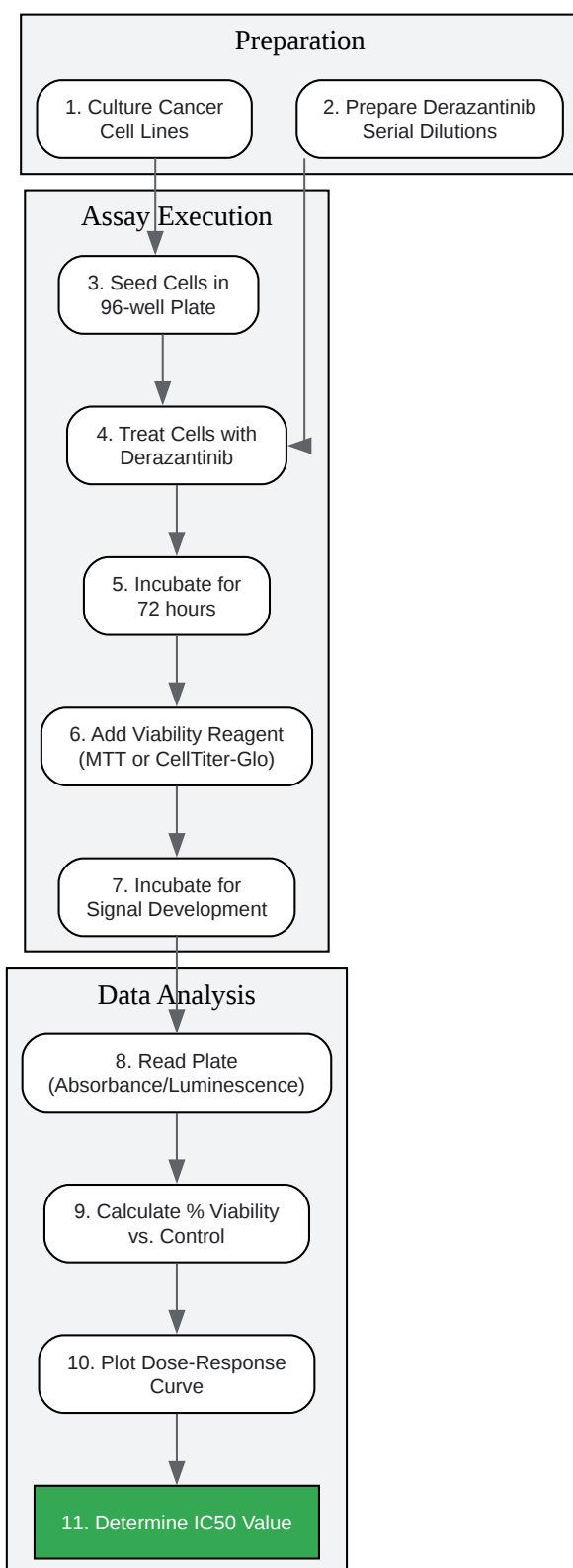
The anti-proliferative activity of derazantinib has been evaluated across a range of cancer cell lines, particularly those with known FGFR aberrations. The half-maximal inhibitory concentration (IC50) is a critical measure of the drug's potency.

Cancer Cell Line	Cancer Type	FGFR Status	Derazantinib (ARQ-087) IC50
SNU-16	Gastric Carcinoma	FGFR2 Amplification	Sensitive (Specific IC50 not detailed in provided abstracts) ^[1]
NCI-H716	Colorectal Carcinoma	FGFR2 Amplification	Sensitive (Specific IC50 not detailed in provided abstracts) ^[1]
KATO-III	Gastric Carcinoma	FGFR2 Amplification	Sensitive (Specific IC50 not detailed in provided abstracts)
AN3-CA	Endometrial Cancer	FGFR2 Mutation	Information not available in provided abstracts
M-14	Melanoma	Information not available	Information not available in provided abstracts

Note: While specific IC50 values for the listed cell lines were not explicitly found in the provided search results, they are described as sensitive to Derazantinib. A broader screen of 26 gastrointestinal cancer cell lines reported GI50 values ranging from 0.02 to 20 μ M, with the most sensitive lines ($GI50 \leq 0.5 \mu$ M) harboring FGFR fusions or exhibiting high FGFR expression.

Signaling Pathway





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References

- 1. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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